N-Carbamyl-paf

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

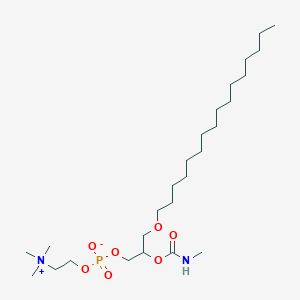

Methylcarbamyl-paf is a synthetic analog of platelet-activating factor (PAF). It is known for its stability and resistance to hydrolysis, making it a valuable tool in scientific research. This compound has a molecular weight of 538.7 Da and a molecular formula of C26H55N2O7P .

Métodos De Preparación

Methylcarbamyl-paf is synthesized through a series of chemical reactions involving the esterification of glycerol derivatives with methylcarbamoyl chloride. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .

Análisis De Reacciones Químicas

Methylcarbamyl-paf undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Introduction to N-Carbamyl-paf

This compound (N-carbamyl-platelet activating factor) is a synthetic derivative of platelet activating factor (PAF), which plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cell signaling. This compound has garnered attention for its potential applications in medical research and therapeutic interventions. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Therapeutic Uses in Hyperammonemia

This compound has shown promise in the treatment of hyperammonemia, particularly in patients with urea cycle disorders. Clinical studies have indicated that N-carbamylglutamate (NCG), a related compound, enhances ureagenesis, thereby reducing plasma ammonia levels.

- Case Study : A study involving seven patients with propionic acidemia demonstrated that oral administration of NCG significantly increased ureagenesis, as evidenced by increased plasma levels of 13C-urea and decreased ammonia levels from 59 μM to 43 μM (p < 0.0005) . This suggests that N-carbamyl derivatives can serve as effective adjuncts in managing acute hyperammonemia.

Role in Inherited Metabolic Disorders

This compound is being investigated for its efficacy in treating inherited metabolic disorders like methylmalonic acidemia and propionic acidemia. These conditions often involve deficiencies in enzymes critical for ammonia detoxification.

- Clinical Findings : Research indicates that N-carbamylglutamate can normalize blood ammonia concentrations in patients with deficiencies in N-acetylglutamate synthase (NAGS) . The compound promotes carbamyl phosphate synthesis, crucial for effective ureagenesis.

Impact on Platelet Activation and Inflammation

This compound has been studied for its effects on platelet activation and inflammatory responses. The compound's modulation of PAF receptor signaling may influence various cellular processes.

- Research Insights : A study highlighted the role of PAF receptor agonists, including this compound, in regulating stem cell characteristics and neurosphere formation . This suggests potential applications in regenerative medicine and cellular therapies.

Potential in Neuroprotection

The neuroprotective properties of this compound are under investigation, particularly concerning its effects on neuronal cells during inflammatory responses.

- Experimental Evidence : In animal models, the administration of N-carbamyl derivatives has been associated with reduced neuroinflammation and improved outcomes following cerebral ischemia . This positions the compound as a candidate for developing neuroprotective therapies.

Applications in Cancer Research

Emerging research suggests that this compound may have implications in cancer treatment by modulating immune responses and tumor microenvironments.

- Preliminary Studies : Investigations into the effects of PAF antagonists have shown promise in inhibiting tumor growth and metastasis by altering angiogenesis and immune cell infiltration . Further studies are needed to elucidate the mechanisms involved.

Table 1: Summary of Clinical Applications of this compound

Mecanismo De Acción

Methylcarbamyl-paf exerts its effects by binding to the PAF receptor on the cell surface. This binding activates a cascade of intracellular signaling pathways, including the activation of protein kinase C and phospholipase C. These pathways lead to various cellular responses such as platelet aggregation, inflammation, and cell cycle arrest .

Comparación Con Compuestos Similares

Methylcarbamyl-paf is unique due to its stability and resistance to hydrolysis. Similar compounds include:

Platelet-activating factor (PAF): The natural ligand for the PAF receptor.

Hexadecylphosphocholine (HPC): A structurally related compound with antitumor activity.

ET18-0Me: Another analog of PAF with similar biological activities

These compounds share similar biological activities but differ in their stability and resistance to enzymatic degradation.

Propiedades

Número CAS |

111057-91-1 |

|---|---|

Fórmula molecular |

C26H55N2O7P |

Peso molecular |

538.7 g/mol |

Nombre IUPAC |

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |

Clave InChI |

FNFHZBKBDFRYHS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

SMILES canónico |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Sinónimos |

1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.